Nilotinib is a second-generation tyrosine kinase inhibitor (TKI) that selectively targets BCR/ABL. [, , ] It is a potent inhibitor of the Abelson (c-Abl) tyrosine kinase and discoidin domain receptors (DDR1/2). [, ] This compound is FDA-approved for treating chronic myeloid leukemia (CML). [, , ] Research suggests it may also have potential in treating Alzheimer's disease, Parkinson's disease, and other conditions. [, , , , ]
Mechanism of Action
Nilotinib primarily functions by inhibiting tyrosine kinases, specifically BCR/ABL and DDR1/2. [, , , , ]
BCR/ABL Inhibition: This kinase is constitutively active in CML, leading to uncontrolled cell proliferation. Nilotinib binds to the kinase domain, blocking its activity and leading to cell death in BCR/ABL-expressing cells. []
DDR1 Inhibition: This action disrupts downstream signaling pathways involved in cell invasion and metastasis, highlighting its potential in treating metastatic cancers. []
Physical and Chemical Properties Analysis
The provided abstracts do not contain specific data on the physical and chemical properties of Nilotinib. One study mentions its food-dependent bioavailability, indicating that its absorption is affected by food intake. []
Applications
Treatment of Chronic Myeloid Leukemia (CML): Nilotinib is primarily used as a first-line or second-line treatment for CML, particularly in cases resistant or intolerant to imatinib. [, , , , , ] It shows efficacy in achieving deep molecular responses and potentially leading to treatment-free remission. [, , ]
Potential Treatment for Solid Tumors: Nilotinib has shown potential in preclinical and clinical studies for treating solid tumors, including breast cancer and melanoma. [, ] Its ability to inhibit DDR1 and potentially other tyrosine kinases may contribute to its anti-tumor effects in these contexts.
Potential Anti-bacterial Agent: In vitro and in vivo studies indicate that Nilotinib might inhibit the intracellular survival and growth of Mycobacterium tuberculosis and Mycobacterium avium subspecies paratuberculosis. [] This effect is attributed to its modulation of autophagy.
Related Compounds
Imatinib
Compound Description: Imatinib is a first-generation tyrosine kinase inhibitor (TKI) that acts on the BCR-ABL tyrosine kinase. It is used as a first-line treatment for chronic myeloid leukemia (CML) and has revolutionized the treatment of this disease. [, , , , , , , , , ]
Relevance: Imatinib is structurally related to Nilotinib D6 in that they are both TKIs that target the BCR-ABL tyrosine kinase. Both compounds share a similar core structure, but Nilotinib D6 has been modified to increase its potency and overcome resistance mechanisms that can develop with imatinib. [, , , , , , , , , ]
Dasatinib
Compound Description: Dasatinib is a second-generation TKI that targets a broader range of tyrosine kinases than imatinib, including BCR-ABL and SRC family kinases. It is used as a second-line treatment for CML in patients resistant or intolerant to imatinib. [, , , , , ]
Relevance: Dasatinib is structurally related to Nilotinib D6 in that they are both second-generation TKIs that target BCR-ABL. Like imatinib and Nilotinib D6, dasatinib shares a similar core structure, but with distinct chemical modifications that contribute to its unique kinase selectivity profile. [, , , , , ]
Bosutinib
Compound Description: Bosutinib is a third-generation TKI that is active against BCR-ABL, including many mutations that confer resistance to imatinib and dasatinib. It is used as a second- or third-line treatment for CML in patients resistant or intolerant to other TKIs. [, ]
Relevance: Bosutinib is structurally related to Nilotinib D6 in that they are both TKIs that target BCR-ABL, particularly in the context of resistance mutations. Although their structures differ, both are classified as TKIs and exert their therapeutic effects through similar mechanisms. [, ]
Ponatinib
Compound Description: Ponatinib is a third-generation TKI that has potent activity against most BCR-ABL mutations, including the T315I mutation, which confers resistance to most other TKIs. It is used as a treatment option for CML patients with T315I-positive disease. []
Relevance: Ponatinib is structurally related to Nilotinib D6 by virtue of their shared mechanism of action as TKIs and their clinical use in managing TKI-resistant CML. They possess distinct chemical structures but fall under the same class of medications. []
Benzo[c]phenanthridine P8-D6
Compound Description: Benzo[c]phenanthridine P8-D6 is a compound that has been found to inhibit both human topoisomerase I and II, enzymes involved in DNA replication. It has shown potent cytotoxic activity in different human tumor cell lines. []
Relevance: Benzo[c]phenanthridine P8-D6 is structurally related to Nilotinib D6 through their shared phenanthridine core. This structural motif is essential for the biological activities of both compounds, despite their distinct mechanisms of action. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Allopurinol Related Compound B is an impurity of allopurinol. Allopurinol is a purine analog and a structural isomer of the naturally available purine in the body, hypoxanthine. It is also a powerful xanthine oxidase inhibitor. It is widely utilized against purine and pyrimidine metabolic disorders that give rise to an excess of uric acid in humans. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.